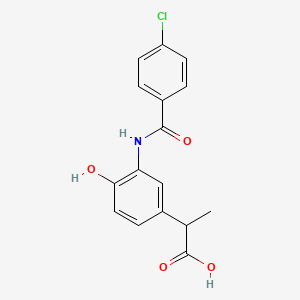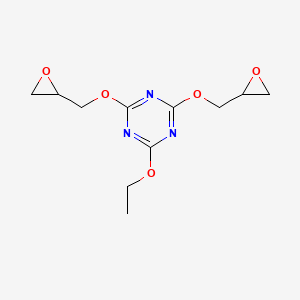
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial applications due to their stability and reactivity. This compound is particularly notable for its epoxy groups, which make it highly reactive and useful in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine typically involves the reaction of 2-ethoxy-4,6-dichloro-1,3,5-triazine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxy groups. The process involves:
Reactants: 2-ethoxy-4,6-dichloro-1,3,5-triazine and glycidol.
Solvent: A suitable solvent such as dichloromethane or toluene.
Catalyst: A base catalyst like triethylamine.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution Reactions: The triazine ring can undergo substitution reactions with various nucleophiles, replacing the ethoxy group with other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalysts: Acid or base catalysts depending on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include functionalized triazine derivatives with various substituents, which can be tailored for specific applications in materials science and polymer chemistry.
Scientific Research Applications
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine has a wide range of applications in scientific research:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Materials Science: Employed in the development of high-performance coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a reactive intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymers. The triazine ring provides stability and rigidity to the resulting materials, enhancing their mechanical properties and thermal stability.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(2,3-epoxypropoxy)-2-methoxy-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group.
4,6-Bis(2,3-epoxypropoxy)-2-chloro-1,3,5-triazine: Contains a chloro group, leading to different reactivity and applications.
4,6-Bis(2,3-epoxypropoxy)-2-phenoxy-1,3,5-triazine: Features a phenoxy group, which can influence its properties and uses.
Uniqueness
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is unique due to its combination of epoxy groups and the ethoxy substituent on the triazine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
Properties
CAS No. |
26513-18-8 |
|---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-ethoxy-4,6-bis(oxiran-2-ylmethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C11H15N3O5/c1-2-15-9-12-10(18-5-7-3-16-7)14-11(13-9)19-6-8-4-17-8/h7-8H,2-6H2,1H3 |
InChI Key |
MABUNFPSJVOXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





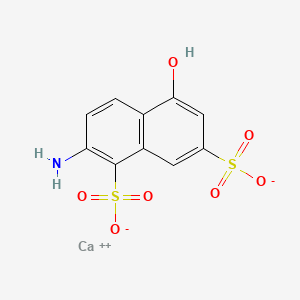
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
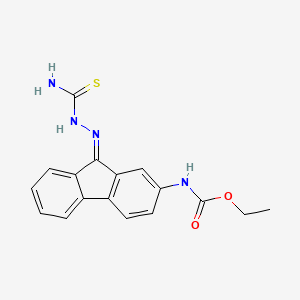

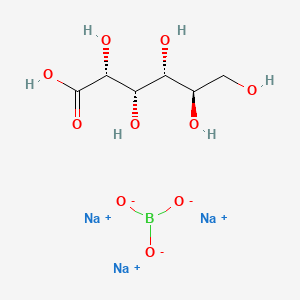

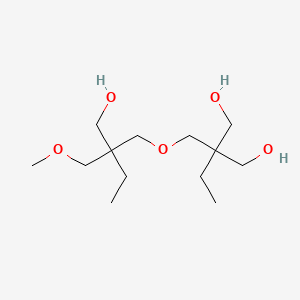
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
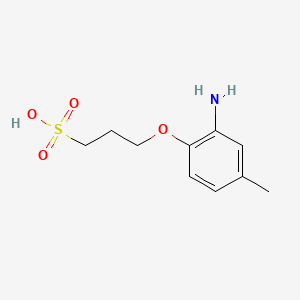
![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
